molecular formula C12H25N B11953518 1-Hexyl-4-methylpiperidine CAS No. 96331-79-2

1-Hexyl-4-methylpiperidine

Cat. No.: B11953518
CAS No.: 96331-79-2
M. Wt: 183.33 g/mol
InChI Key: JFTNESUGLJGDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-4-methylpiperidine is an organic compound with the molecular formula C₁₂H₂₅N. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing five methylene bridges and one amine bridge.

Preparation Methods

The synthesis of 1-Hexyl-4-methylpiperidine typically involves the reaction of hexylamine with 4-methylpiperidine under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Hexyl-4-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Hexyl-4-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of neurotransmitter systems and interaction with cellular receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Hexyl-4-methylpiperidine can be compared with other piperidine derivatives such as piperidine, pyrrolidine, and piperazine. These compounds share a similar structural motif but differ in their chemical properties and applications. For instance:

    Piperidine: A simpler structure with broad applications in pharmaceuticals.

    Pyrrolidine: Known for its use in the synthesis of alkaloids and pharmaceuticals.

    Piperazine: Widely used in the production of antihistamines and anthelmintics. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

96331-79-2

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

1-hexyl-4-methylpiperidine

InChI

InChI=1S/C12H25N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h12H,3-11H2,1-2H3

InChI Key

JFTNESUGLJGDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.